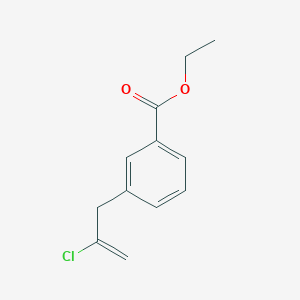

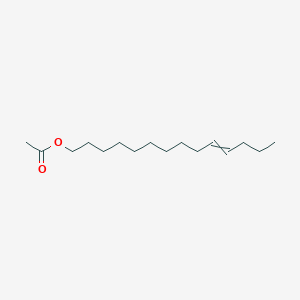

3-(3-Carboethoxyphenyl)-2-chloro-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chlorinated compounds similar to "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" involves reactions that can be influenced by the presence of different functional groups. For instance, the electrooxidative double ene-type chlorination is used to prepare 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which suggests that similar electrochemical methods could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of chalcone derivatives, which are structurally related to the compound, involves the use of starting materials like acetophenone derivatives and aldehydes, indicating that a similar approach might be used for synthesizing "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" .

Molecular Structure Analysis

The molecular structure of chlorinated compounds is often confirmed using techniques such as single-crystal X-ray diffraction, as seen in the studies of various chlorophenyl compounds . These studies reveal that the presence of chlorine atoms can influence the overall geometry and conformation of the molecules. For example, the dihedral angles between benzene rings can vary significantly, which could also be relevant for the molecular structure analysis of "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" .

Chemical Reactions Analysis

The reactivity of chlorinated compounds can vary depending on their structure and the presence of other functional groups. For instance, the presence of a methoxy group can influence the electron density and reactivity of the molecule . The electron diffraction study of 3-chloro-2-chloromethyl-1-propene shows that different conformers can exist, which may also be the case for "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" . Additionally, the presence of hydrogen-bonding capabilities, as seen in some chlorophenyl compounds, could suggest that "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" might also engage in such interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds are influenced by their molecular structure. For example, the presence of chlorine and other substituents can affect the compound's dipole moment, polarizability, and hyperpolarizability . The HOMO and LUMO analysis, as well as the MEP analysis, provide insights into the charge distribution and potential sites for chemical reactivity . These analyses could be relevant for understanding the properties of "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" as well.

科学的研究の応用

Synthesis and Polymerization

1-Chloro-3-(2′-ethoxyethoxy)-propane, a related compound, is synthesized from 3-chloro-propanol and ethoxy-ethene, demonstrating the potential of chloro-alkenes in polymer synthesis (Feng, 2005). Additionally, the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) from an external initiator using a catalyst demonstrates the relevance of chloro-alkenes in advanced polymerization techniques (Bronstein & Luscombe, 2009).

Molecular Structure Studies

The molecular structure of 3-chloro-2-chloromethyl-1-propene has been analyzed via electron diffraction, indicating the importance of chloro-alkenes in understanding molecular conformations (Shen, 1979).

Catalysis and Metathesis Reactions

Research on tungsten trioxide (WO3) catalysts for the metathesis of ethene and 2-butene to form propene highlights the significance of chloro-alkenes in industrial catalysis (Cheng & Lo, 2012). Moreover, the study of Ag-catalysed epoxidation of propene and ethene demonstrates the use of chloro-alkenes in modifying catalyst behavior (Palermo et al., 2002).

特性

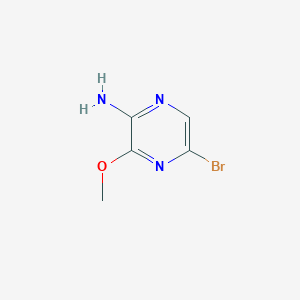

IUPAC Name |

ethyl 3-(2-chloroprop-2-enyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHOIECOMNFYIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472354 |

Source

|

| Record name | Ethyl 3-(2-chloroprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Carboethoxyphenyl)-2-chloro-1-propene | |

CAS RN |

148252-48-6 |

Source

|

| Record name | Ethyl 3-(2-chloroprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)